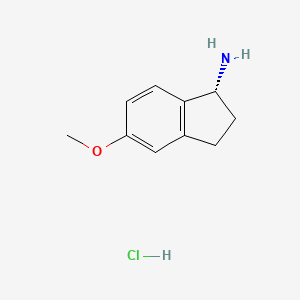
1-tert-butyl-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butyl-1H-1,2,4-triazole (TBTA) is a heterocyclic organic compound that has been widely used in a variety of scientific research applications due to its unique properties. TBTA is a colorless, crystalline solid with a melting point of 178–180 °C. It is a versatile compound, with a wide range of applications in the fields of biochemistry, medicinal chemistry, and chemical synthesis. TBTA is a useful reagent for the synthesis of other organic compounds and is also used as a catalyst in a variety of reactions. In addition, TBTA has been used in the synthesis of a variety of drugs and pharmaceuticals.
Applications De Recherche Scientifique
1-tert-butyl-1H-1,2,4-triazole has been used in a variety of scientific research applications. It is a useful reagent for the synthesis of other organic compounds, and is also used as a catalyst in a variety of reactions. This compound has been used in the synthesis of a variety of drugs and pharmaceuticals. It has also been used in the synthesis of polymers, dyes, and other materials. This compound has been used in the study of enzyme kinetics, as well as in the study of enzyme inhibitors. It has also been used in the study of the structure and function of proteins and nucleic acids.
Mécanisme D'action
1-tert-butyl-1H-1,2,4-triazole acts as an inhibitor of enzymes, by binding to their active sites and preventing the binding of their substrates. This compound has been shown to inhibit the activity of a variety of enzymes, including cytochrome P450 enzymes, proteases, and phosphatases.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In studies on animals, this compound has been shown to decrease blood pressure, reduce inflammation, and reduce the risk of cancer. In addition, this compound has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. This compound has also been shown to have anti-viral and anti-allergenic properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1-tert-butyl-1H-1,2,4-triazole in lab experiments is its versatility. This compound is a useful reagent for the synthesis of other organic compounds, and is also used as a catalyst in a variety of reactions. This compound is also relatively inexpensive and easy to obtain. However, this compound is toxic and should be handled with care. In addition, this compound is volatile and should be stored in an airtight container.
Orientations Futures
1-tert-butyl-1H-1,2,4-triazole has a wide range of potential applications in the fields of biochemistry, medicinal chemistry, and chemical synthesis. Future research could focus on the development of new and improved methods for synthesizing this compound, as well as the development of new and improved applications for this compound. In addition, further research could focus on the development of new and improved methods for using this compound as an enzyme inhibitor, as well as the development of new and improved methods for using this compound in the synthesis of drugs and pharmaceuticals. Finally, further research could focus on the development of new and improved methods for using this compound in the study of the structure and function of proteins and nucleic acids.
Méthodes De Synthèse
1-tert-butyl-1H-1,2,4-triazole can be synthesized via a variety of methods, including the reaction of 1-bromo-1,2,4-triazole with tert-butyl alcohol in the presence of a base such as sodium hydroxide. This reaction yields a mixture of this compound and 1-tert-butyl-1H-1,2,3-triazole. The two compounds can be separated by column chromatography.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-tert-butyl-1H-1,2,4-triazole involves the reaction of tert-butyl hydrazine with ethyl acetoacetate followed by cyclization of the resulting intermediate.", "Starting Materials": [ "tert-butyl hydrazine", "ethyl acetoacetate", "sodium ethoxide", "ethanol", "water" ], "Reaction": [ "Step 1: tert-butyl hydrazine is added to a solution of ethyl acetoacetate in ethanol.", "Step 2: The mixture is heated to reflux and sodium ethoxide is added as a catalyst.", "Step 3: The reaction mixture is stirred for several hours until the intermediate is formed.", "Step 4: The intermediate is then cyclized by adding water to the reaction mixture.", "Step 5: The resulting product is isolated by filtration and recrystallization." ] } | |
Numéro CAS |
16778-72-6 |
Formule moléculaire |
C6H11N3 |
Poids moléculaire |
125.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



